molecular formula C20H22OS B14634731 2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane CAS No. 55716-18-2

2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane

Cat. No.: B14634731
CAS No.: 55716-18-2
M. Wt: 310.5 g/mol
InChI Key: OFHDCJXOJRIYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane is a complex organic compound known for its unique bicyclic structure. This compound features a combination of oxygen and sulfur atoms within its bicyclic framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the bicyclic core: This step involves the cyclization of precursor molecules under specific conditions to form the bicyclic structure.

    Introduction of functional groups: Various functional groups, such as methyl and phenyl groups, are introduced through reactions like alkylation and arylation.

    Incorporation of heteroatoms: Oxygen and sulfur atoms are incorporated into the bicyclic structure through reactions like oxidation and thiolation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like chromatography are often employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Functional groups can be substituted with other groups to create derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or organometallic reagents are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of bicyclic structures and the effects of heteroatoms on chemical behavior.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane is unique due to its specific combination of oxygen and sulfur atoms within a bicyclic framework. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

55716-18-2

Molecular Formula

C20H22OS

Molecular Weight

310.5 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane

InChI

InChI=1S/C20H22OS/c1-17(2)19(15-11-7-5-8-12-15)20(21-19,18(3,4)22-17)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

OFHDCJXOJRIYEG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C(O2)(C(S1)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.